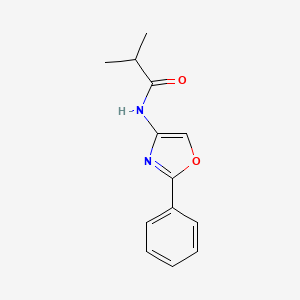

N-(2-Phenyloxazol-4-yl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Phenyloxazol-4-yl)isobutyramide is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of N-(2-Phenyloxazol-4-yl)isobutyramide typically involves the reaction of 2-phenyloxazole with isobutyryl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N-(2-Phenyloxazol-4-yl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: this compound can undergo substitution reactions, particularly at the oxazole ring, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of fungal infections and other diseases.

Industry: N-(2-Phenyloxazol-4-yl)isobutyramide is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged to develop new products.

Mechanism of Action

The mechanism of action of N-(2-Phenyloxazol-4-yl)isobutyramide involves its interaction with specific molecular targets within fungal cells. The compound is believed to inhibit key enzymes involved in fungal cell wall synthesis, leading to cell lysis and death . The oxazole ring plays a crucial role in this mechanism, as it facilitates the binding of the compound to its molecular targets.

Comparison with Similar Compounds

N-(2-Phenyloxazol-4-yl)isobutyramide can be compared with other oxazole derivatives, such as:

Famoxadone: A fungicide with a similar oxazole structure, used in agriculture to control fungal diseases.

Hymexazol: Another oxazole-based fungicide, known for its broad-spectrum antifungal activity.

Oxadixyl: A systemic fungicide with an oxazole ring, used to protect crops from fungal infections.

What sets this compound apart is its unique isobutyramide moiety, which enhances its fungicidal activity and specificity .

Biological Activity

N-(2-Phenyloxazol-4-yl)isobutyramide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and findings from relevant studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 2-phenyloxazole derivatives with isobutyric acid derivatives. The oxazole ring structure contributes significantly to the compound's biological properties, allowing it to interact with various biological targets.

2.1 Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that derivatives of oxazolone, including this compound, show significant activity against a range of bacterial strains:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Staphylococcus epidermidis.

- Gram-negative Bacteria : Activity observed against Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli.

A study highlighted that certain derivatives demonstrated a two-fold increase in activity against these pathogens compared to standard antibiotics, suggesting their potential as effective antimicrobial agents .

2.2 Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro and in vivo studies. Key findings include:

- Apoptosis Induction : Compounds in the same class have shown the ability to induce apoptosis in cancer cells, with mechanisms involving caspase activation and PARP cleavage .

- Tumor Growth Inhibition : In xenograft models, certain derivatives demonstrated significant tumor growth inhibition rates, with one compound showing a 63% reduction in tumor size at specific dosages .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The following table summarizes the relationship between structural modifications and biological activity:

| Compound Modification | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| Phenyl Group | High | Moderate | Essential for activity |

| Electron-Withdrawing Groups | Increased potency | Enhanced apoptosis | Improves binding affinity |

| Alkyl Substituents | Variable | Variable | Affects solubility and permeability |

Case Study 1: Antimicrobial Evaluation

In a comparative study, this compound was tested against commonly used antibiotics. The results indicated superior efficacy against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Anticancer Mechanisms

A detailed investigation into the mechanism of action revealed that compounds similar to this compound can disrupt cell cycle progression and promote apoptosis in colorectal cancer cells through caspase activation pathways .

5. Conclusion

This compound is a promising compound with significant antimicrobial and anticancer activities. Its structural characteristics play a crucial role in its biological efficacy, making it a candidate for further research and development in therapeutic applications.

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-methyl-N-(2-phenyl-1,3-oxazol-4-yl)propanamide |

InChI |

InChI=1S/C13H14N2O2/c1-9(2)12(16)14-11-8-17-13(15-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,16) |

InChI Key |

XMLIIFNVAOABKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=COC(=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.